1-(3-Bromophenyl)-2-hydroxyethan-1-one
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Overview
Description
1-(3-Bromophenyl)-2-hydroxyethan-1-one is a chemical compound with the molecular formula C8H7BrO. It is also known by other names such as Acetophenone, 3’-bromo-; m-Bromoacetophenone; 3-Bromoacetophenone; 3’-Bromoacetophenone .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)-2-hydroxyethan-1-one can be analyzed using various methods. For instance, the structure of a similar compound, a β-ketoenol-pyrazole, was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals and 6-31G* basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Bromophenyl)-2-hydroxyethan-1-one include a molecular weight of 199.045 .Scientific Research Applications
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies, specifically in the characterization of 1-(3′-bromophenyl)-heliamine (BH), an anti-arrhythmias agent . The study focused on the pharmacokinetic characterization of BH, as well as the identification of its metabolites, both in vitro and in vivo .
Treatment of Arrhythmias
The compound is a synthetic tetrahydroisoquinoline and has been widely investigated for the treatment of arrhythmias .
Synthesis of New Analogs
The compound has been used in the synthesis of new analogs, specifically 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These analogs have been characterized and their anticancer activity has been studied .
Anticancer Activity Studies
The synthesized analogs of the compound have been tested for their anticancer activity against nine panels of 58 cancer cell lines .
In Silico Studies
The compound and its analogs have been used in in silico studies for molecular docking, ADME, and toxicity prediction .
Preparation of Pentaethyl-biphenyl
The compound is used in the preparation of 3′-bromo-2,3,4,5,6-pentaethyl-biphenyl .
Preparation of Heptadecafluorodec-1-ene and Tridecafluorooct-1-ene
The compound is also used to prepare 1-(3′-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene and 1-(3′-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene .
Future Directions
The future directions for the study of 1-(3-Bromophenyl)-2-hydroxyethan-1-one could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly evaluated. Further studies could also explore its potential applications in various fields .
properties
IUPAC Name |
1-(3-bromophenyl)-2-hydroxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWPGWSYMLTIOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-2-hydroxyethan-1-one |
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